5-Morpholino-2-nitrobenzenecarboxamide
Description
Contextualization within Nitrogen-Containing Heterocyclic Compounds and Their Significance
5-Morpholino-2-nitrobenzenecarboxamide is a member of the broad and vital class of nitrogen-containing heterocyclic compounds. These compounds are fundamental to organic chemistry and are particularly significant in medicinal chemistry. nih.govnih.gov The presence of nitrogen atoms within a cyclic structure imparts unique chemical and physical properties, such as the ability to form hydrogen bonds and act as basic centers, which are crucial for biological activity. nih.gov A vast number of pharmaceuticals and biologically active molecules incorporate nitrogen-containing heterocycles as core structural motifs. nih.gov
Prevalence and Research Focus on Morpholine (B109124) and Nitrobenzene (B124822) Substructures in Complex Molecules
The structure of this compound is characterized by two key substructures: a morpholine ring and a nitrobenzene moiety.
The morpholine scaffold is a six-membered heterocyclic ring containing both an amine and an ether functional group. wikipedia.org It is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and its ability to improve the pharmacokinetic profile of drug candidates. nih.govnih.govresearchgate.netsci-hub.se The morpholine ring is a versatile building block in organic synthesis and is a component of numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org
The nitrobenzene substructure is a benzene (B151609) ring substituted with a nitro group. Nitroaromatic compounds are important intermediates in the synthesis of a wide range of industrial chemicals, including dyes, pesticides, and pharmaceuticals. wikipedia.orgwww.gov.uk The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. nih.gov In the context of drug design, the nitro group can be a key pharmacophore or can be used as a synthetic handle for further chemical modifications, often being reduced to an amino group to introduce new functionalities. wikipedia.orgnih.gov
Overview of Established Research Trajectories for Related Chemical Scaffolds in Academic Inquiry
While specific research on this compound is limited, the research trajectories for related chemical scaffolds are well-established.
Substituted benzamides , for instance, are a class of compounds with a broad spectrum of biological activities and are present in many therapeutic agents. mdpi.comnih.govresearchgate.net Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their therapeutic potential, such as in the treatment of neurological disorders and as antimicrobial agents. mdpi.comnih.gov
The study of morpholine-containing compounds is a highly active area of research. nih.govresearchgate.net Current investigations explore the incorporation of the morpholine moiety to enhance the biological activity and drug-like properties of various molecular scaffolds. nih.govsci-hub.se The focus is often on developing new synthetic methodologies to access diverse morpholine derivatives and to explore their structure-activity relationships for various therapeutic targets. nih.gov
Research on nitroaromatic compounds continues to be relevant, particularly in the development of hypoxia-activated prodrugs for cancer therapy and in the synthesis of novel antimicrobial agents. nih.gov The unique electronic properties of the nitro group are exploited in these and other applications. nih.gov
Given these established research trends, it can be inferred that a compound like this compound would be of interest for its potential biological activity, stemming from the combination of the pharmacologically favorable morpholine ring and the synthetically versatile nitrobenzenecarboxamide core.
Structure
3D Structure
Properties
IUPAC Name |
5-morpholin-4-yl-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c12-11(15)9-7-8(1-2-10(9)14(16)17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAJYPRJHNYASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377099 | |
| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404009-38-7 | |
| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Morpholino 2 Nitrobenzenecarboxamide and Its Analogues
Strategic Retrosynthetic Analysis and Identification of Key Synthons
A strategic retrosynthetic analysis of 5-Morpholino-2-nitrobenzenecarboxamide reveals several potential disconnection points, leading to readily available starting materials. The most logical disconnection is at the amide bond, yielding 5-morpholino-2-nitrobenzoic acid and ammonia (B1221849) or a corresponding ammonium (B1175870) salt. This approach is favored due to the relative ease of forming amide bonds.
A second key disconnection involves the C-N bond of the morpholine (B109124) ring, suggesting a nucleophilic aromatic substitution (SNAr) reaction between a halogenated 2-nitrobenzenecarboxamide and morpholine. A third disconnection can be envisioned at the C-N bond of the nitro group, which is synthetically less practical for direct introduction but useful for considering alternative strategies.
Based on these disconnections, the key synthons for the synthesis of this compound are identified as:
Synthon 1: 5-Morpholino-2-nitrobenzoic acid
Synthon 2: A 5-halo-2-nitrobenzoic acid derivative (e.g., 5-fluoro-2-nitrobenzoic acid)
Synthon 3: Morpholine
Synthon 4: A 4-morpholinobenzoic acid derivative for subsequent nitration
The choice of synthetic route will largely depend on the availability and reactivity of these key synthons and the desired complexity of the final analogues.
Convergent and Divergent Synthetic Pathways
Both convergent and divergent synthetic strategies can be employed for the synthesis of this compound and to generate libraries of its analogues for structure-activity relationship (SAR) studies.
A convergent synthesis would involve the separate synthesis of the key synthons, such as 5-morpholino-2-nitrobenzoic acid, which is then coupled with various amines to produce a range of carboxamide analogues in the final step. This approach is efficient for creating diversity at the carboxamide position.
A divergent synthesis , on the other hand, would start from a common intermediate, such as 5-fluoro-2-nitrobenzoic acid. This intermediate can first be reacted with a variety of amines to form a library of 5-fluoro-2-nitrobenzamides. Subsequently, the fluorine atom can be displaced by different cyclic amines, including morpholine and its derivatives, to generate a diverse set of final products. This strategy allows for the exploration of structural variations at both the carboxamide and the 5-position of the benzene (B151609) ring.
Regioselective Amidation Reactions for Carboxamide Formation
The formation of the carboxamide functional group is a crucial step in the synthesis of the target molecule. Regioselective amidation of 5-morpholino-2-nitrobenzoic acid is the most direct approach. This can be achieved through several well-established methods:
Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ammonia or a primary/secondary amine to form the desired carboxamide. This method is generally high-yielding but may not be suitable for substrates with sensitive functional groups.
Peptide Coupling Reagents: A milder and more common approach involves the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, facilitating its reaction with an amine. Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.
The choice of amidation method will depend on the specific substrate and the desired reaction conditions, with peptide coupling reagents offering greater functional group tolerance.
Controlled Introduction and Functionalization of the Nitro Group
The regioselective introduction of the nitro group at the 2-position is a critical challenge in the synthesis of this compound. The directing effects of the substituents on the benzene ring must be carefully considered. The morpholino group is an ortho, para-directing activator, while the carboxamide group is a meta-directing deactivator.
A common strategy involves the nitration of a pre-functionalized benzene ring. For instance, starting with 4-morpholinobenzoic acid, nitration would be expected to occur at the positions ortho to the activating morpholino group. However, achieving selective nitration at the 2-position over the 3-position can be challenging due to steric hindrance and the electronic effects of the carboxyl group.
Controlled nitration can be achieved by careful selection of the nitrating agent and reaction conditions. A mixture of nitric acid and sulfuric acid is a classic nitrating agent, but milder reagents such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) or acetyl nitrate (B79036) may offer better control and regioselectivity. The reaction temperature is a crucial parameter, with lower temperatures generally favoring higher selectivity.
An alternative approach is to introduce the nitro group at an early stage of the synthesis. For example, starting with a commercially available 2-nitro-5-halobenzoic acid allows for the secure placement of the nitro group before the introduction of the morpholine moiety via a nucleophilic aromatic substitution reaction.
Stereoselective Construction and Functionalization of the Morpholine Ring System
While the parent this compound contains an achiral morpholine ring, the synthesis of analogues with substituted and stereochemically defined morpholine rings is of significant interest for exploring the three-dimensional structure-activity relationships.
Several methodologies have been developed for the stereoselective synthesis of morpholines. One common approach involves the cyclization of chiral amino alcohols. For example, a chiral amino alcohol can be N-alkylated with a suitable two-carbon electrophile, followed by an intramolecular Williamson ether synthesis to form the morpholine ring. The stereochemistry of the starting amino alcohol dictates the stereochemistry of the final morpholine ring.
Another powerful method is the diastereoselective reduction of morpholinones, which can be prepared from α-amino acids. The resulting chiral morpholines can then be used in nucleophilic aromatic substitution reactions to be incorporated into the target scaffold. Furthermore, modern catalytic methods, such as asymmetric dihydroxylation and aminohydroxylation of alkenes, can provide access to chiral precursors for the stereoselective synthesis of functionalized morpholines.
Solid-Phase Organic Synthesis (SPOS) Techniques for Compound Libraries
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of this compound analogues. In this approach, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out in a stepwise manner. The key advantage of SPOS is the ease of purification, as excess reagents and byproducts can be simply washed away from the resin-bound product.
A typical SPOS strategy for generating a library of benzamide (B126) analogues would involve anchoring a suitable benzoic acid derivative, such as 5-fluoro-2-nitrobenzoic acid, to the solid support. The resin-bound acid can then be reacted with a diverse set of amines to generate a library of resin-bound benzamides. Subsequently, the fluoro group can be displaced with a variety of cyclic amines, including morpholine and its derivatives. Finally, the desired products are cleaved from the resin to yield the purified compounds.
The choice of linker, which connects the molecule to the resin, is crucial and must be stable to the reaction conditions but cleavable under specific conditions to release the final product. Various linkers, such as the Wang linker or the Rink amide linker, are commonly used for the synthesis of carboxamides.
Catalytic Approaches in Synthetic Transformations
Catalytic methods play an increasingly important role in the synthesis of complex organic molecules by offering milder reaction conditions, higher efficiency, and improved selectivity. Several catalytic approaches can be applied to the synthesis of this compound and its analogues.
Catalytic Amidation: Direct catalytic amidation of carboxylic acids with amines is a highly atom-economical alternative to traditional methods that use stoichiometric activating agents. Various catalysts, including those based on boron, titanium, and zirconium, have been developed to promote this transformation. These catalysts typically work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Catalytic Nitration: While traditional nitration methods often rely on harsh acidic conditions, catalytic approaches using solid acid catalysts, such as zeolites or supported metal oxides, can offer improved regioselectivity and easier work-up procedures. These catalysts can provide a controlled environment for the nitration reaction, potentially leading to a higher yield of the desired 2-nitro isomer.
Catalytic C-N Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of the C-N bond between the aromatic ring and the morpholine nitrogen. This method is particularly useful for synthesizing analogues with a wide range of substituted morpholines and can tolerate a variety of functional groups.
The application of these catalytic methods can significantly enhance the efficiency and sustainability of the synthesis of this compound and its derivatives, enabling the exploration of a broader chemical space for drug discovery and materials science.
Exploration of Green Chemistry Principles for Sustainable Synthesis
The growing emphasis on environmental stewardship within the chemical industry has propelled the integration of green chemistry principles into synthetic methodologies. The goal is to minimize or eliminate the use and generation of hazardous substances, thereby enhancing the sustainability of chemical manufacturing. For the synthesis of this compound and its analogues, the application of these principles addresses the inherent challenges associated with traditional synthetic routes, such as harsh reaction conditions, use of toxic reagents, and generation of significant waste streams. The focus is on developing cleaner, more efficient, and economically viable processes through innovative catalytic systems, alternative reaction media, and improved atom economy.
The principles of green chemistry are foundational to designing sustainable synthetic pathways. rroij.com Key principles relevant to the synthesis of nitroaromatic and morpholine-containing compounds include waste prevention, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, increasing energy efficiency, using catalysts over stoichiometric reagents, and reducing unnecessary derivatization. rroij.comacs.org These principles provide a framework for evaluating and improving the environmental footprint of synthetic routes.
The synthesis of nitroaromatic compounds, a key step for molecules like this compound, traditionally involves electrophilic nitration using a mixture of nitric acid and sulfuric acid. This classic method is effective but suffers from poor regioselectivity, the use of corrosive acids, and the generation of substantial acidic waste, posing significant environmental and safety issues. orgchemres.org Green chemistry seeks to overcome these limitations by developing milder and more selective nitration protocols.
Similarly, the synthesis of the morpholine moiety, another critical component of the target molecule, is being re-evaluated through the lens of green chemistry. Traditional methods for synthesizing morpholines can be inefficient and environmentally taxing. nih.govchemrxiv.org A notable green advancement is a one or two-step, redox-neutral protocol that converts 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and a simple base like potassium tert-butoxide (tBuOK). nih.govchemrxiv.orgchemrxiv.org This methodology presents several environmental and safety advantages over traditional multi-step procedures that often involve hazardous reagents like chloroacetyl chloride and hydride reducing agents. chemrxiv.org The process is characterized by high yields, the use of inexpensive reagents, and the elimination of steps, thereby reducing associated waste. nih.govchemrxiv.orgchemrxiv.org
The following table summarizes research findings on greener synthetic approaches for key structural motifs found in this compound.
| Synthetic Target | Green Methodology | Catalyst/Reagent | Solvent/Conditions | Key Advantages | Source |
|---|---|---|---|---|---|
| Nitroaromatics | Catalytic Nitration | Metal-modified montmorillonite (B579905) KSF | 60% Nitric Acid | Reusable catalyst, eco-safe process. | organic-chemistry.org |
| Nitroaromatics | Palladium-Catalyzed Nitration | Pd catalyst | Weakly basic conditions | Broad scope, excellent functional group compatibility, avoids strong acids. | organic-chemistry.org |
| Nitroaromatics | Ipso-nitration of Arylboronic Acids | Bismuth (III) nitrate | N/A | Alternative to direct aromatic nitration. | orgchemres.org |
| Morpholines | Redox-Neutral Annulation | Ethylene sulfate, tBuOK | N/A | High yield, one or two steps, avoids hazardous reagents, redox-neutral. | nih.govchemrxiv.orgchemrxiv.org |
| Morpholines | Heterogeneous Catalysis | CSAB-Ru (heterogeneous) | Optimized parameters | Catalyst reusable up to seven times, robust activity. | researchgate.net |
Sophisticated Spectroscopic and Analytical Characterization Techniques
Elucidation of Molecular Architecture via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of 5-Morpholino-2-nitrobenzenecarboxamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the atomic connectivity and spatial arrangement can be constructed.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons and the protons of the morpholine (B109124) ring. The electron-donating morpholino group and the electron-withdrawing nitro and carboxamide groups create a defined substitution pattern on the benzene (B151609) ring, leading to characteristic chemical shifts and coupling patterns. The protons on the morpholine ring are expected to appear as two distinct multiplets due to their different chemical environments relative to the oxygen and nitrogen atoms.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom, indicating their hybridization state and the nature of their attached groups. The aromatic region will display six distinct signals, with their chemical shifts influenced by the electronic effects of the substituents. The carbons of the morpholine ring are expected to show two signals in the aliphatic region.
Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~7.35 | d | ~2.5 |
| H-4 | ~7.20 | dd | ~9.0, 2.5 |
| H-6 | ~7.90 | d | ~9.0 |
| CONH₂ | ~7.6 (broad s), ~7.4 (broad s) | two broad singlets | N/A |
| H-8/H-12 (Morpholine, -CH₂N-) | ~3.30 | t | ~4.8 |
Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-CONH₂) | ~166.5 |
| C-2 (-NO₂) | ~140.0 |
| C-3 | ~115.0 |
| C-4 | ~118.0 |
| C-5 (-Morpholino) | ~152.0 |
| C-6 | ~128.0 |
| C-8/C-12 (Morpholine, -CH₂N-) | ~48.0 |
To confirm the assignments from 1D NMR and to establish definitive connectivity, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between adjacent aromatic protons H-3 and H-4, as well as between H-4 and H-6. It would also confirm the coupling between the different sets of protons within the morpholine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, H-3 to C-3, H-4 to C-4, H-6 to C-6, and the morpholine protons to their respective carbons (H-8/12 to C-8/12 and H-9/11 to C-9/11).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about spatial proximity between protons. It would show correlations between protons that are close in space, such as between the carboxamide N-H protons and the aromatic proton at the H-6 position, helping to confirm the conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement.
For this compound (Molecular Formula: C₁₁H₁₃N₃O₄), the theoretical exact mass can be calculated. Using ESI in positive ion mode, the molecule would likely be observed as the protonated molecular ion [M+H]⁺.
Predicted HRMS Data
| Ion Formula | Ion Type | Calculated m/z |
|---|---|---|
| C₁₁H₁₄N₃O₄⁺ | [M+H]⁺ | 252.0928 |
MALDI could also be used, particularly for solid samples, and would be expected to yield similar molecular ions.
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound would include:
Loss of the nitro group (-NO₂, 46 Da).
Loss of the carboxamide group (-CONH₂, 44 Da).
Cleavage within the morpholine ring, leading to characteristic losses.
Loss of water (-H₂O, 18 Da) from the carboxamide group under certain conditions.
Predicted Major MS/MS Fragments of [C₁₁H₁₄N₃O₄]⁺ (m/z 252.09)
| Predicted m/z | Proposed Fragment |
|---|---|
| 235.09 | [M+H - NH₃]⁺ |
| 206.07 | [M+H - NO₂]⁺ |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the presence of specific functional groups.
The IR spectrum is expected to show strong characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, the asymmetric and symmetric stretching of the nitro group, and the C-O-C stretching of the morpholine ether linkage.
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. It would be especially useful for identifying the vibrations of the aromatic ring system and the symmetric stretch of the nitro group.
Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Amide N-H | ~3400, ~3200 | Weak | N-H Stretch |
| Aromatic C-H | ~3100-3000 | Strong | C-H Stretch |
| Aliphatic C-H | ~2950-2850 | Moderate | C-H Stretch |
| Amide C=O | ~1680 | Moderate | C=O Stretch (Amide I) |
| Aromatic C=C | ~1600, ~1480 | Strong | C=C Ring Stretch |
| Amide N-H Bend | ~1620 | Weak | N-H Bend (Amide II) |
| Nitro NO₂ | ~1530 (asym), ~1350 (sym) | Moderate (sym) | N-O Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions associated with the nitroaromatic chromophore. The presence of the electron-withdrawing nitro group and the electron-donating morpholino group on the benzene ring significantly influences the energy of these transitions.
Typically, nitroaromatic compounds exhibit strong absorption bands in the UV region. The analysis would involve dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or acetonitrile, and recording the absorbance as a function of wavelength. The resulting spectrum would likely display characteristic π → π* transitions of the aromatic system and potentially n → π* transitions associated with the nitro and carbonyl groups. The position of the maximum absorption wavelength (λmax) provides insight into the extent of conjugation and the electronic environment of the chromophore.
Table 1: Hypothetical UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
|---|---|---|---|
| Ethanol | 285 | 12,000 | π → π* |
Note: This table is illustrative and represents typical data that would be obtained from a UV-Vis analysis.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
Single-Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearcher.life To perform this analysis, a high-quality single crystal of this compound would need to be grown, typically by slow evaporation of a saturated solution.
This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms can be determined. researchgate.netresearchgate.net This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state. The resulting structural data is often deposited in a crystallographic database.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 14.67 |
| β (°) | 98.5 |
| Volume (ų) | 1270 |
Note: This table is a representative example of the kind of data obtained from a single-crystal X-ray diffraction experiment.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which include Density Functional Theory (DFT) and ab initio approaches, can predict a wide range of characteristics from the ground state up.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory is a workhorse of computational chemistry, balancing accuracy with computational cost to predict the ground state properties of molecules. For 5-Morpholino-2-nitrobenzenecarboxamide, a DFT study would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of electronic properties could be calculated, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. However, specific DFT data for this compound remains un Fpublished.
Ab Initio Methods for High-Accuracy Electronic Structure
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of electronic structure. While computationally more intensive than DFT, they are often used as a benchmark for more approximate methods. An ab initio study of this compound could yield precise information on its ionization potential, electron affinity, and excited states. At present, such high-accuracy electronic structure data for this compound are not available in the scientific literature.
Conformational Analysis and Energy Landscapes Mapping
Molecules with rotatable bonds, such as the morpholine (B109124) ring and the carboxamide group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, effectively mapping the molecule's potential energy surface. This information is critical for understanding its flexibility and how it might interact with other molecules. Techniques for this analysis range from systematic searches to more sophisticated computational methods. A detailed conformational analysis and energy landscape map for this compound has not yet been documented.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics simulations provide a window into the time-dependent behavior of molecules, offering insights that are not accessible from static quantum chemical calculations.
Ligand-Biomolecule Interaction Dynamics
If this compound were to be investigated as a potential ligand for a biological target, MD simulations would be an essential tool. These simulations could model the dynamic process of the ligand binding to a protein, revealing the key interactions, the stability of the complex, and the conformational changes that occur upon binding. This level of detail is crucial for rational drug design. However, there are no published MD simulation studies detailing the interaction of this compound with any biomolecule.
Solvation Effects on Molecular Conformations
The solvent environment can have a profound impact on the conformation and properties of a molecule. MD simulations explicitly including solvent molecules can capture these effects, providing a more realistic picture of the molecule's behavior in solution. Such simulations could reveal how water molecules, for example, interact with the polar groups of this compound and influence its conformational preferences. To date, investigations into the solvation effects on the molecular conformations of this compound through MD simulations have not been reported.
Molecular Docking Studies for Ligand-Target Binding Prediction
No specific molecular docking studies were found for this compound. Therefore, data on its putative binding pockets, key interacting amino acid residues, predicted binding modes, or binding affinities with any biological target are not available.
Mechanistic Investigations and Biological Target Identification
Comprehensive Target Identification Strategies
Computational Target Prediction and Network Analysis
Comprehensive searches of scientific literature and bioinformatic databases did not yield specific studies applying computational target prediction or network analysis to 5-Morpholino-2-nitrobenzenecarboxamide. Such in silico approaches are instrumental in modern drug discovery for generating hypotheses about a compound's mechanism of action. Typically, these methods involve docking the small molecule into the crystal structures of a wide array of proteins to predict binding affinities. Additionally, ligand-based approaches compare the compound's structure to known bioactive molecules to infer potential targets. Subsequent network analysis would then integrate these predicted targets into biological pathways to elucidate the potential systemic effects of the compound. The absence of such published research for this compound indicates a significant gap in the understanding of its biological interactions.
Orthogonal Target Validation Methodologies
Recombinant Protein-Based Assays and Enzyme Kinetics
A thorough review of available scientific literature found no published research detailing the use of recombinant protein-based assays or enzyme kinetics to validate the biological targets of this compound. This experimental approach is crucial for confirming the predictions made by computational methods. The process involves expressing and purifying a predicted protein target and then conducting in vitro assays to determine if the compound can modulate the protein's activity. Enzyme kinetic studies, which measure the rate of an enzymatic reaction in the presence of the compound, can reveal the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide quantitative measures of the compound's potency, such as the inhibition constant (Ki). The lack of such data for this compound means that its direct molecular targets and its effect on their enzymatic activity remain uncharacterized.
Biophysical Techniques for Ligand-Protein Binding Characterization
There is currently no publicly available research that has employed biophysical techniques to characterize the binding of this compound to any protein target. These methods are essential for confirming a direct physical interaction between a ligand and a protein and for quantifying the binding affinity and thermodynamics. Commonly used techniques include:
Surface Plasmon Resonance (SPR): Measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip.
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect changes in the chemical environment of protein or ligand atoms upon binding, providing structural information about the interaction site.
Without data from these or similar biophysical techniques, a direct physical interaction between this compound and any potential protein targets cannot be confirmed.
Preclinical Research Methodologies for Mechanistic and Efficacy Elucidation
In Vitro Cell-Based Assays for Biological Activity Profiling
In vitro cell-based assays are fundamental in early-stage drug discovery to determine the biological activity of a compound. These assays provide a controlled environment to assess a compound's effect on specific cellular pathways and functions.
Reporter Gene Assays for Pathway Activation/Inhibition
Reporter gene assays are a powerful tool to investigate whether a compound of interest modulates a specific signaling pathway. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is responsive to a particular signaling pathway. An increase or decrease in the reporter signal indicates that the compound is activating or inhibiting the pathway, respectively. nih.gov
Potential Application for 5-Morpholino-2-nitrobenzenecarboxamide: This compound could be tested in a panel of reporter gene assays to screen for its activity across various signaling pathways relevant to disease, such as those involved in cancer, inflammation, or metabolic disorders.
High-Throughput Screening (HTS) in Defined Cell Systems
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those that have a desired biological effect. nih.gov This is often the first step in identifying "hit" compounds that can be further optimized. HTS assays can be designed to measure a wide range of cellular events, including cell viability, proliferation, and the activation of specific enzymes or pathways. nih.gov
Potential Application for this compound: This compound could be included in HTS campaigns against various cell lines to identify potential therapeutic areas. For instance, screening against a panel of cancer cell lines could reveal selective anti-proliferative activity.
Advanced Cell Culture Models (e.g., 3D Spheroids, Organoids)
Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of tissues in the human body. Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more physiologically relevant context for studying drug responses. nih.govyoutube.com Spheroids are simple 3D aggregates of cells, while organoids are more complex structures that can self-organize to resemble miniature organs. nih.govnih.gov
Potential Application for this compound: Evaluating the effect of this compound on 3D spheroids or organoids derived from healthy or diseased tissues could provide more predictive data on its efficacy and potential toxicity in a more in vivo-like setting. nih.gov
Mechanistic Studies Utilizing In Vitro Complex Biological Systems
To gain a deeper understanding of a compound's mechanism of action and its effects on tissue-level physiology, more complex in vitro systems are employed.
Microphysiological Systems (MPS) and Organ-on-a-Chip Platforms
Microphysiological systems (MPS), often referred to as "organ-on-a-chip" technology, are microfluidic devices that contain living cells in a continuously perfused, 3D microenvironment. nih.govnih.gov These systems can mimic the structure and function of human organs, such as the liver, lung, and intestine, and can even be interconnected to model multi-organ interactions. nih.govnih.govyoutube.com
Potential Application for this compound: An organ-on-a-chip platform could be used to study the absorption, distribution, metabolism, and excretion (ADME) of this compound in a human-relevant system. youtube.com It could also be used to investigate its efficacy and potential toxicity on specific organ models. youtube.com
Future Directions and Emerging Research Avenues
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery and chemical probe development, offering powerful tools for the design and predictive assessment of compounds like 5-Morpholino-2-nitrobenzenecarboxamide. nih.govacs.org These computational approaches can significantly accelerate the identification of novel derivatives with enhanced efficacy and reduced toxicity. rsc.org
Generative AI algorithms, a recent breakthrough in the field, are enabling a paradigm shift towards the rapid and semi-automated design and optimization of drug-like molecules. frontiersin.org These models, including recurrent neural networks (RNNs), generative adversarial networks (GANs), and variational autoencoders (VAEs), can learn the underlying patterns in vast chemical datasets to generate novel molecular structures with desired properties. nih.govoup.comnih.gov For this compound, generative models could be employed to explore the vast chemical space around its core scaffold, proposing modifications to the morpholino or nitrobenzenecarboxamide components to optimize interactions with specific biological targets.
Furthermore, machine learning models are increasingly being used for the accurate prediction of a small molecule's bioactivity and toxicity. stanford.edunih.gov By training on large datasets of compounds with known toxicological profiles, ML algorithms can identify structural motifs associated with adverse effects. nih.gov This is particularly relevant for nitroaromatic compounds, which are sometimes associated with toxicity. nih.govscielo.bracs.org Predictive toxicology models can help in the early-stage filtering of potentially harmful derivatives of this compound, thereby focusing synthetic efforts on more promising candidates. acs.orgrsc.org
| AI/ML Application | Description | Potential Impact on this compound Research |
| Generative Models (RNNs, GANs, VAEs) | Algorithms that learn from existing molecular data to generate novel chemical structures with desired properties. nih.govoup.comnih.gov | Design of novel derivatives with potentially improved bioactivity, selectivity, and pharmacokinetic properties. |
| Predictive Bioactivity Models | Machine learning models trained to predict the biological activity of a compound against specific targets based on its structure. stanford.edu | Rapidly screen virtual libraries of derivatives to identify those with the highest probability of desired biological effects. |
| Predictive Toxicology Models | Algorithms that predict the potential toxicity of a chemical compound based on its structural features. rsc.orgnih.govnih.gov | Early identification and elimination of derivatives with a high risk of toxicity, particularly related to the nitroaromatic group. |
| Active Learning | An iterative machine learning approach where the algorithm actively queries for new data points that will be most informative for its training. | More efficient exploration of the chemical space by focusing experimental efforts on the most informative compounds. |
Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics, Transcriptomics) for Holistic Understanding
A comprehensive understanding of the biological effects of this compound necessitates a move beyond single-target-focused assays towards a more holistic, systems-level approach. The integration of multi-omics data, including proteomics, metabolomics, and transcriptomics, offers a powerful strategy to elucidate the compound's mechanism of action, identify its molecular targets, and understand its broader physiological impact. mdpi.commdpi.com
Transcriptomics , the study of the complete set of RNA transcripts, can reveal how this compound alters gene expression patterns within a cell or organism. nih.gov Techniques like RNA-sequencing (RNA-seq) can provide a global view of the transcriptional response to compound treatment, helping to identify affected cellular pathways and potential drug targets. frontiersin.orgnih.gov For instance, observing the upregulation of genes involved in a particular signaling pathway following exposure to the compound could suggest that a protein within that pathway is a direct or indirect target. plos.orgaimed-analytics.com
Proteomics , which focuses on the entire set of proteins, offers a direct window into the functional machinery of the cell. By comparing the proteome of treated versus untreated cells, researchers can identify changes in protein abundance, post-translational modifications, and protein-protein interactions induced by this compound. nih.gov This can help to pinpoint the specific proteins that the compound interacts with and how these interactions modulate cellular function.
Metabolomics , the analysis of all small-molecule metabolites, provides a snapshot of the metabolic state of a biological system. frontiersin.org Changes in the metabolome following treatment with this compound can reveal disruptions in metabolic pathways, providing further clues about its mechanism of action. nih.gov The integration of proteomics and metabolomics data can be particularly powerful, as it allows for the correlation of changes in protein expression with alterations in metabolic function, offering a more complete picture of the compound's biological effects. frontiersin.orgnih.gov
By integrating these multi-omics datasets, researchers can construct a comprehensive molecular portrait of the cellular response to this compound, moving towards a more complete and nuanced understanding of its biological activity.
Exploration of Advanced Nanomaterial-Based Delivery Systems for Chemical Probes
The efficacy of a chemical probe like this compound is intrinsically linked to its ability to reach its intended biological target in a controlled and efficient manner. Advanced nanomaterial-based delivery systems offer a promising avenue to overcome challenges such as poor solubility, off-target effects, and rapid clearance, thereby enhancing the compound's therapeutic or diagnostic potential. nih.govnih.gov
Lipid nanoparticles (LNPs) have emerged as a versatile and clinically validated platform for the delivery of both small molecules and larger biologics. nih.govtandfonline.comdrugdeliveryleader.comresearchgate.netnih.gov These formulations can encapsulate hydrophobic compounds like this compound, improving their aqueous solubility and bioavailability. Furthermore, the surface of LNPs can be modified with targeting ligands to facilitate their accumulation at specific sites in the body, thereby reducing systemic toxicity.
Polymeric nanoparticles (PNPs) represent another highly adaptable delivery platform. nih.govphosphorex.com Composed of biodegradable and biocompatible polymers, PNPs can be engineered to have precise control over their size, shape, and surface properties. nih.govresearchgate.net This allows for the fine-tuning of their pharmacokinetic profiles and targeting capabilities. hilarispublisher.com For instance, PNPs can be designed to release their cargo in response to specific stimuli present in the target microenvironment, such as changes in pH or enzyme activity.
| Nanomaterial Delivery System | Key Features | Potential Advantages for this compound |
| Lipid Nanoparticles (LNPs) | Composed of lipids, can encapsulate both hydrophobic and hydrophilic compounds. nih.govtandfonline.comdrugdeliveryleader.comresearchgate.netnih.gov | Improved solubility, enhanced bioavailability, potential for targeted delivery. |
| Polymeric Nanoparticles (PNPs) | Made from biodegradable polymers, offering tunable size, shape, and surface chemistry. nih.govnih.govphosphorex.comresearchgate.net | Controlled release, stimuli-responsive delivery, targeted accumulation at specific sites. |
| Micelles | Self-assembling structures with a hydrophobic core and a hydrophilic shell. | Solubilization of poorly water-soluble compounds, prolonged circulation time. |
| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | Precise control over size and surface functionality, potential for multi-functionalization. |
The exploration of these advanced delivery systems will be crucial in translating the potential of this compound from a laboratory curiosity to a valuable tool in biological research or even a therapeutic agent.
Investigation of Polypharmacology and Multi-Targeting Strategies
The traditional "one drug, one target" paradigm is increasingly being challenged by the recognition that many complex diseases are driven by multiple pathological pathways. forbes.com Polypharmacology, the concept of a single drug acting on multiple targets, is emerging as a promising strategy for developing more effective therapies. nih.govfrontiersin.orgasebio.com Investigating the potential polypharmacology of this compound could unveil novel therapeutic opportunities.
The potential benefits of a multi-target approach are numerous. By simultaneously modulating multiple nodes in a disease network, a polypharmacological agent could achieve greater efficacy and a lower likelihood of developing drug resistance compared to a single-target drug. forbes.com For diseases with complex etiologies, such as cancer or neurodegenerative disorders, a multi-pronged therapeutic strategy is often necessary. frontiersin.org
Exploring the multi-target profile of this compound will require a combination of computational predictions and extensive experimental validation. This avenue of research could significantly broaden the potential applications of this chemical scaffold.
Identification and Addressing of Current Research Gaps for Comprehensive Compound Characterization
A comprehensive understanding of this compound requires a concerted effort to identify and address existing research gaps. These gaps pertain to both the fundamental chemical properties of the compound and its interactions with biological systems.
A significant challenge in the development of nitroaromatic compounds is their potential for toxicity, including mutagenicity and genotoxicity. nih.govscielo.bracs.org While recent advances have led to the approval of several nitroaromatic drugs, a thorough toxicological profiling of this compound is essential. nih.govscielo.br This includes investigating its metabolic fate and the potential for the formation of reactive intermediates. Furthermore, the development of synthetic methodologies that allow for precise control over the placement and electronic properties of the nitro group could lead to analogues with improved safety profiles. mdpi.comresearchgate.net
The morpholino moiety, while imparting favorable pharmacokinetic properties in some contexts, can also be associated with off-target effects. gene-tools.compharmasalmanac.com It is crucial to rigorously assess the specificity of this compound and to design appropriate controls in biological experiments to distinguish between on-target and off-target activities. researchgate.net Strategies to mitigate potential toxicity associated with vivo-morpholinos, such as careful oligo design to avoid hybridization, may offer insights into managing potential adverse effects of small molecules containing this group. nih.govnih.gov
| Research Gap | Key Questions to Address | Proposed Research Directions |
| Toxicological Profile of the Nitroaromatic Moiety | What are the metabolic pathways of this compound? Does it form reactive metabolites? What is its mutagenic and genotoxic potential? | In-depth metabolism studies (in vitro and in vivo), Ames test, and other genotoxicity assays. nih.govscielo.bracs.org |
| Specificity and Off-Target Effects of the Morpholino Group | Does this compound exhibit off-target binding? What are the structural determinants of its binding specificity? | Target deconvolution studies, proteomics-based profiling, and comparison with inactive structural analogues. gene-tools.compharmasalmanac.comresearchgate.net |
| Physicochemical Properties and Formulation | What is the aqueous solubility and stability of the compound? How can it be formulated for optimal delivery in biological systems? | Detailed physicochemical characterization and exploration of various formulation strategies, including the use of nanocarriers. |
| Comprehensive Biological Activity Screening | What is the full spectrum of biological activities of this compound across different cell types and disease models? | High-throughput screening against a broad range of biological targets and phenotypic assays in relevant disease models. |
By systematically addressing these research gaps, the scientific community can build a comprehensive and robust understanding of this compound, paving the way for its potential application as a valuable chemical tool or therapeutic lead.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Morpholino-2-nitrobenzenecarboxamide, and how can purity be validated?
- Methodology : Synthesis typically involves nitration of a benzoic acid derivative followed by coupling with morpholine. For example, nitration using a mixture of concentrated sulfuric and nitric acids at controlled temperatures (0–5°C) ensures regioselectivity. The morpholino group is introduced via nucleophilic substitution or coupling under acidic conditions. Purity is validated using HPLC (≥95% purity threshold) and melting point analysis (compare to literature values) .
- Key Techniques : Thin-layer chromatography (TLC) for reaction monitoring, recrystallization for purification, and HPLC with UV detection for purity quantification.
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- Methodology :
- NMR : H and C NMR identify morpholino protons (δ 3.5–4.0 ppm for N-CH) and nitro group effects on aromatic protons.
- IR : Peaks at ~1520 cm (asymmetric NO stretch) and ~1350 cm (symmetric NO stretch) confirm nitro groups.
- Mass Spectrometry (MS) : Molecular ion ([M+H]) matches the molecular weight (e.g., 280.28 g/mol for a related morpholino-nitrobenzoic acid derivative) .
Q. How can researchers identify and mitigate common synthetic impurities?
- Methodology : Common impurities include unreacted starting materials (e.g., nitrobenzoic acid) or byproducts from over-nitration. Use gradient HPLC with a C18 column to resolve impurities. Adjust reaction stoichiometry (e.g., excess morpholine) and optimize reaction time/temperature to minimize side products .
Advanced Research Questions
Q. What experimental strategies optimize reaction yields for this compound under scalable conditions?
- Methodology :
- Design of Experiments (DoE) : Vary parameters (temperature, molar ratios, catalyst loading) to identify optimal conditions.
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., di-nitration) and enabling gram-scale synthesis .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance morpholine coupling efficiency.
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology :
- Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the benzene ring or morpholino moiety via electrophilic substitution or reductive amination.
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) or microbial strains to correlate structural modifications with activity changes. Use molecular docking to predict binding interactions .
Q. What mechanistic insights explain the reduction of the nitro group in this compound?
- Methodology :
- Reduction Pathways : Catalytic hydrogenation (H, Pd/C) converts nitro to amine. Monitor intermediates (e.g., hydroxylamine) via LC-MS.
- Kinetic Studies : Track reaction progress under varying pressures/temperatures to determine activation energy and rate-limiting steps .
Q. How can contradictory bioactivity data across assays be resolved?
- Methodology :
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO tolerance), and endpoint measurements (e.g., ATP levels vs. fluorescence).
- Dose-Response Curves : Use IC/EC values to compare potency across studies. Replicate experiments with independent batches to rule out batch variability .
Q. What protocols assess the compound’s stability under physiological or storage conditions?
- Methodology :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV) for 4–8 weeks. Monitor degradation via HPLC.
- Solution Stability : Test in buffers (pH 1–10) at 37°C. Use NMR to detect hydrolysis products (e.g., free morpholine or benzoic acid) .
Data Presentation Guidelines
- Tables : Include reaction yields, spectroscopic data (e.g., H NMR shifts), and bioactivity metrics (IC, MIC values).
- Figures : Provide synthetic schematics, SAR heatmaps, and kinetic plots.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
